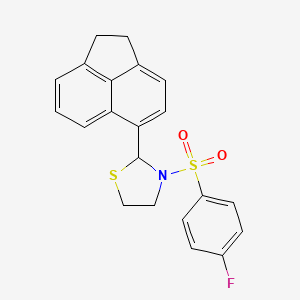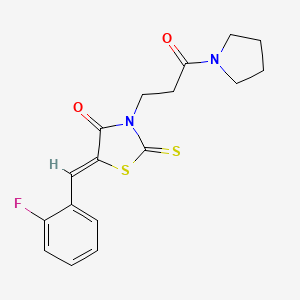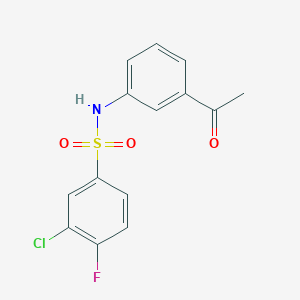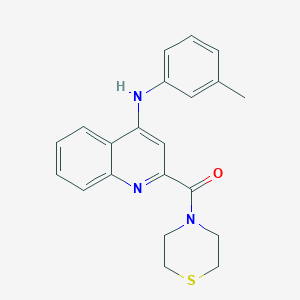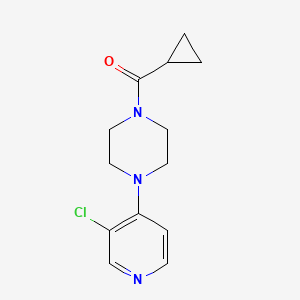
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic molecule that is structurally related to various piperazine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antiprotozoal, anticancer, and antituberculosis properties .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves reductive amination methods, as seen in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . These methods often employ sodium triacetoxyborohydride for the reduction step. Additionally, the generation of cyclic piperidine-methanamines involves catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and, in some cases, confirmed by X-ray crystallographic studies. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from their functional groups and molecular structure. For example, the presence of a chloropyridinyl group in the compound suggests potential for further substitution reactions, as seen in the synthesis of other chloro-substituted piperidine derivatives . The cyclopropyl group may also influence the molecule's reactivity due to its ring strain.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystallographic data of related compounds provide insights into their solid-state conformation and stability . The thermal properties of these compounds, as studied using thermogravimetric analysis, indicate their stability over a range of temperatures . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations to predict the molecule's reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Activities
A study synthesized a series of derivatives and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Compounds exhibited significant anticancer and antituberculosis activities, with some showing dual activity. This research highlights the compound's potential in developing new therapeutic agents against these diseases S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.
Antimicrobial Activity
Another study focused on synthesizing new pyridine derivatives, including piperazine and cyclopropyl methanone derivatives, to evaluate their in vitro antimicrobial activity. The compounds displayed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
G Protein-Coupled Receptor Antagonists
Research into the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) identified compounds with subnanomolar potencies. This discovery opens up possibilities for therapeutic applications in conditions associated with this receptor F. Anthony Romero et al., 2012.
Potential Substance P Antagonists
A general method for synthesizing 3-piperidine(methan)amines and their cyclic analogs was developed, targeting their application as Substance P antagonists. This work contributes to the search for new therapeutic agents targeting neuropathic pain and other conditions related to Substance P N. Knoops et al., 1997.
Molecular Interaction Studies
Studies have also been conducted on the molecular interaction of analogous compounds with cannabinoid receptors, providing insights into the steric and electronic requirements for binding to these receptors. This research aids in understanding the mechanism of action of potential therapeutic agents acting on cannabinoid receptors J. Shim et al., 2002.
Crystal Structure Analysis
Crystal structure analysis of related compounds has been performed to understand their molecular conformations and interactions. This information is crucial for the rational design of new drugs with improved efficacy and reduced side effects B. Revathi et al., 2015.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various enzymes and proteins involved in microbial growth and survival .
Mode of Action
This could result in the inhibition of essential biochemical processes, thereby exerting its therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to interfere with various biochemical pathways crucial for microbial survival .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exert antimicrobial effects by inhibiting essential microbial processes .
Action Environment
The action, efficacy, and stability of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone can be influenced by various environmental factors. These may include the pH of the environment, presence of other compounds, and specific conditions within the target organism .
Zukünftige Richtungen
The future directions of “(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone” could involve further studies to evaluate its potential therapeutic applications, given its ability to selectively inhibit PCSK9 protein synthesis . This could be particularly relevant in the context of conditions like hypercholesterolemia, where reducing blood cholesterol levels is beneficial.
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDUETJQAYOJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)
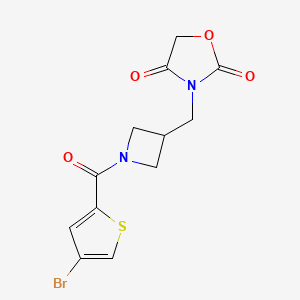
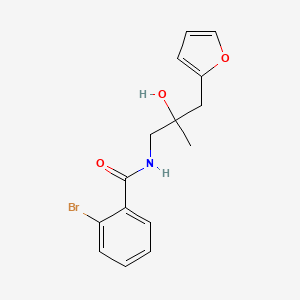

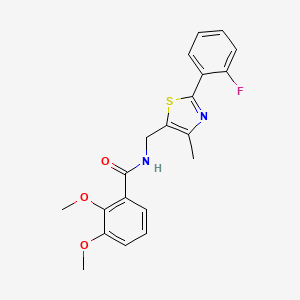
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)
